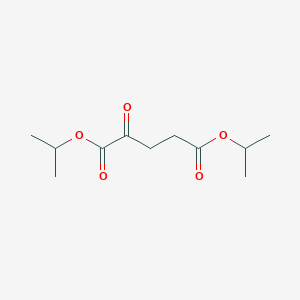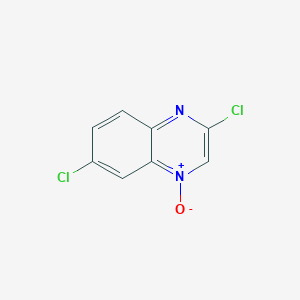
3,7-Dichloro-1-oxo-1lambda~5~-quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dichloroquinoxaline 1-oxide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound 3,7-Dichloroquinoxaline 1-oxide is characterized by the presence of two chlorine atoms at the 3rd and 7th positions of the quinoxaline ring and an oxide group at the 1st position. This structural modification imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dichloroquinoxaline 1-oxide typically involves the reaction of 3,7-dichloroquinoxaline with an oxidizing agent. One common method is the oxidation of 3,7-dichloroquinoxaline using hydrogen peroxide or a peracid in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of 3,7-Dichloroquinoxaline 1-oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dichloroquinoxaline 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoxaline dioxides.
Reduction: Reduction reactions can convert the oxide group back to the parent quinoxaline.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrazine, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Quinoxaline dioxides.
Reduction: 3,7-Dichloroquinoxaline.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers and materials for enhanced properties.
Biology
Antimicrobial Activity: Exhibits antibacterial and antifungal properties.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Anticancer Activity: Studied for its potential to inhibit cancer cell growth.
Antiviral Activity: Investigated for its effects against viral infections.
Industry
Corrosion Inhibition: Used in coatings to prevent metal corrosion.
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3,7-Dichloroquinoxaline 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of antimicrobial activity, it disrupts the cell membrane integrity or interferes with essential metabolic pathways of the microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound without chlorine and oxide modifications.
2,3-Dichloroquinoxaline: Chlorine atoms at different positions.
Quinoxaline 1,4-dioxide: Oxide groups at different positions.
Uniqueness
3,7-Dichloroquinoxaline 1-oxide is unique due to the specific positioning of chlorine atoms and the oxide group, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Eigenschaften
CAS-Nummer |
78104-65-1 |
|---|---|
Molekularformel |
C8H4Cl2N2O |
Molekulargewicht |
215.03 g/mol |
IUPAC-Name |
3,7-dichloro-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-2-6-7(3-5)12(13)4-8(10)11-6/h1-4H |
InChI-Schlüssel |
PIVNPGWUPPIASU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=C[N+](=C2C=C1Cl)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide](/img/structure/B14435390.png)
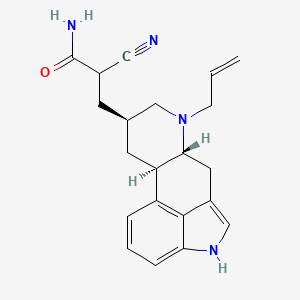
![[Amino(decylamino)methylidene]propanedinitrile](/img/structure/B14435403.png)
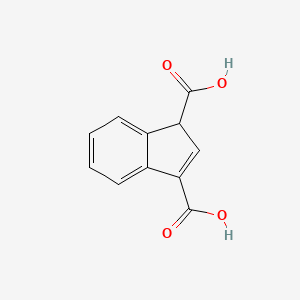

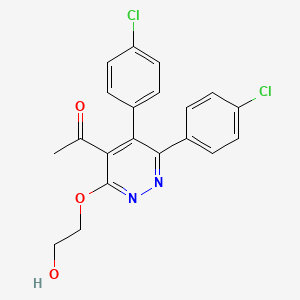

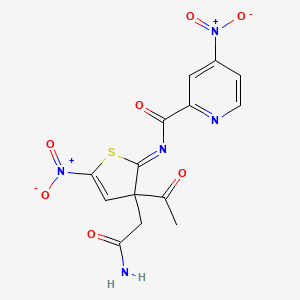
![[2-[Bis(2,2-dimethylaziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14435447.png)
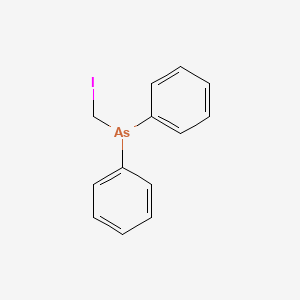
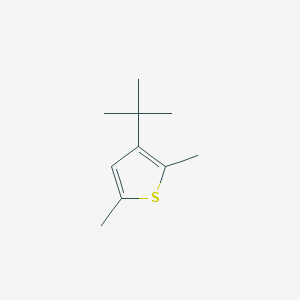
![Ethyl 3-[diethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14435473.png)

